Molecular Weight and Lipophilicity Shift Relative to 7-Des-Methyl Analog
The target compound (C₁₁H₂₀O₃, MW = 200.27 g·mol⁻¹) bears an additional methyl group compared with the 7-des-methyl analog (C₁₀H₁₈O₃, MW = 186.25 g·mol⁻¹) [1][2]. The calculated ΔLog P (octanol/water) is approximately +0.5 log units when the methyl is added to convert a secondary alcohol to a tertiary alcohol, based on the fragment‑constant method of Leo and Hansch [3]. This lipophilicity increase directly influences membrane permeability and tissue distribution in biological assays.
| Evidence Dimension | Octanol/water partition coefficient (Log P) |
|---|---|
| Target Compound Data | Estimated Log P ≈ 2.0 (fragment‑constant prediction) |
| Comparator Or Baseline | 2-Octenoic acid, 7-hydroxy-, ethyl ester (CAS 18545-14-7): estimated Log P ≈ 1.5 |
| Quantified Difference | ΔLog P ≈ +0.5 |
| Conditions | Fragment‑constant calculation (Leo–Hansch method) |
Why This Matters
A half‑log increase in lipophilicity can enhance membrane permeability by a factor of ~3, which is critical when selecting a compound for cell‑based assays or in vivo pharmacokinetic studies.
- [1] iChemistry. CAS 197090-44-1: 2-Octenoic acid, 7-hydroxy-7-methyl-, ethyl ester, (2E)-. http://www.ichemistry.cn/chemistry/197090-44-1.htm (accessed 2026-04-30). View Source
- [2] SpectraBase. 2-Octenoic acid, 7-hydroxy-, ethyl ester (CAS 18545-14-7). Wiley SpectraBase Spectrum ID diIzlxT2O. https://spectrabase.com/spectrum/diIzlxT2O (accessed 2026-04-30). View Source
- [3] Leo, A.; Jow, P.Y.C.; Silipo, C.; Hansch, C. Calculation of hydrophobic constant (Log P) from π and f constants. J. Med. Chem. 1975, 18, 865–868. View Source
